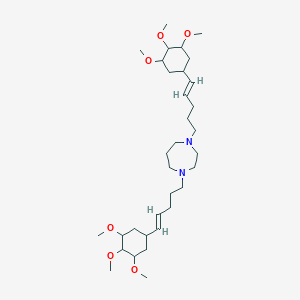
(S)-tert-butyl 2-(pyrrolidin-3-ylamino)acetate;(S)-3-(N-Boc-N-methylamino)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(N-Boc-Methylamino)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(N-Boc-Methylamino)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-pyrrolidine-3-carboxylic acid.
Protection of the Amino Group: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields (S)-3-(N-Boc-amino)pyrrolidine.
Methylation: The protected amino group is then methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride. This step results in the formation of (S)-3-(N-Boc-Methylamino)pyrrolidine.
Industrial Production Methods
Industrial production of (S)-3-(N-Boc-Methylamino)pyrrolidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
(S)-3-(N-Boc-Methylamino)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to yield corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain the corresponding amine.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
(S)-3-(N-Boc-Methylamino)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other bioactive compounds.
作用机制
The mechanism of action of (S)-3-(N-Boc-Methylamino)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then interact with biological targets. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (S)-3-(N-Boc-amino)pyrrolidine
- (S)-3-(N-Boc-ethylamino)pyrrolidine
- (S)-3-(N-Boc-propylamino)pyrrolidine
Uniqueness
(S)-3-(N-Boc-Methylamino)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc-protected methylamino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
tert-butyl 2-[[(3S)-pyrrolidin-3-yl]amino]acetate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)7-12-8-4-5-11-6-8/h8,11-12H,4-7H2,1-3H3/t8-/m0/s1 |
InChI 键 |
AYEXDBHPMVPDER-QMMMGPOBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)CN[C@H]1CCNC1 |
规范 SMILES |
CC(C)(C)OC(=O)CNC1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)



![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)



